4-iodo-N-(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)benzenesulfonamide
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Overview
Description
4-iodo-N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)benzenesulfonamide is a complex organic compound that features a bipyridine core with an iodine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the iodination of a bipyridine derivative, followed by the introduction of the sulfonamide group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the sulfonamide group to other functional groups.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or other nitrogen-containing compounds.
Scientific Research Applications
4-iodo-N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, often through hydrogen bonding and van der Waals interactions. The bipyridine core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-iodo-N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)benzenesulfonamide: shares similarities with other bipyridine derivatives, such as 4,4’-bipyridine and 2,2’-bipyridine.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole also contain the sulfonamide group and have similar biological activities.
Uniqueness
What sets 4-iodo-N-(6-oxo-1,6-dihydro-3,4’-bipyridin-5-yl)benzenesulfonamide apart is the combination of the iodine atom and the bipyridine core, which provides unique electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions or electronic characteristics.
Properties
Molecular Formula |
C16H12IN3O3S |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
4-iodo-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12IN3O3S/c17-13-1-3-14(4-2-13)24(22,23)20-15-9-12(10-19-16(15)21)11-5-7-18-8-6-11/h1-10,20H,(H,19,21) |
InChI Key |
DQYVRURYUWUNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CNC2=O)C3=CC=NC=C3)I |
Origin of Product |
United States |
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